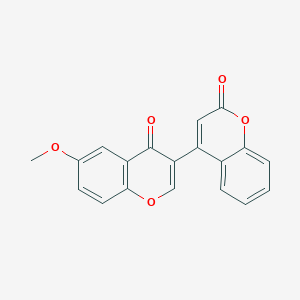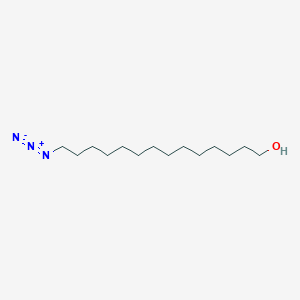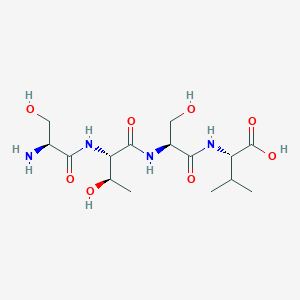
Copper--iodosilver (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper–iodosilver (1/1) is a compound that consists of copper and silver iodide in a 1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper–iodosilver (1/1) can be synthesized through various methods. One common approach involves the reaction of copper iodide with silver nitrate in an aqueous solution. The reaction typically occurs under mild conditions and results in the formation of copper–iodosilver (1/1) as a precipitate. The reaction can be represented as follows:
CuI+AgNO3→Cu–AgI+NO3−
Industrial Production Methods
Industrial production of copper–iodosilver (1/1) often involves mechanochemical methods, which are advantageous due to their simplicity and efficiency. These methods typically involve grinding copper iodide and silver nitrate together in a ball mill, resulting in the formation of the desired compound .
Chemical Reactions Analysis
Types of Reactions
Copper–iodosilver (1/1) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Copper–iodosilver (1/1) can be oxidized using strong oxidizing agents such as nitric acid.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions often involve halogen exchange reactions, where iodide ions are replaced by other halides such as chloride or bromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with nitric acid can produce copper(II) nitrate and silver iodide, while reduction with hydrogen gas can yield elemental copper and silver .
Scientific Research Applications
Copper–iodosilver (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its unique electronic properties.
Mechanism of Action
The mechanism by which copper–iodosilver (1/1) exerts its effects involves the interaction of copper and silver ions with biological molecules. Copper ions can disrupt cellular processes by binding to proteins and enzymes, while silver ions can cause damage to bacterial cell membranes and DNA . These interactions lead to the antimicrobial properties observed in various applications.
Comparison with Similar Compounds
Similar Compounds
Copper(I) iodide: Similar in composition but lacks the silver component.
Silver iodide: Contains only silver and iodide, without copper.
Copper(II) iodide: Contains copper in a different oxidation state.
Uniqueness
Copper–iodosilver (1/1) is unique due to the synergistic effects of copper and silver ions, which enhance its antimicrobial properties and catalytic activity compared to compounds containing only one of these metals .
Conclusion
Copper–iodosilver (1/1) is a compound with significant potential in various fields due to its unique properties and versatile applications. Its preparation methods, chemical reactions, and mechanisms of action make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
678174-54-4 |
|---|---|
Molecular Formula |
AgCuI |
Molecular Weight |
298.32 g/mol |
IUPAC Name |
copper;iodosilver |
InChI |
InChI=1S/Ag.Cu.HI/h;;1H/q+1;;/p-1 |
InChI Key |
VIZOGDWXRADNGO-UHFFFAOYSA-M |
Canonical SMILES |
[Cu].[Ag]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



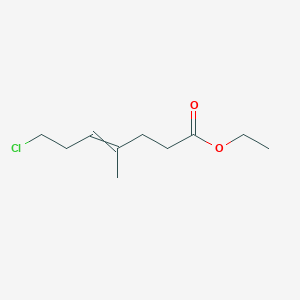

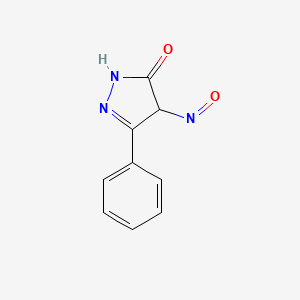

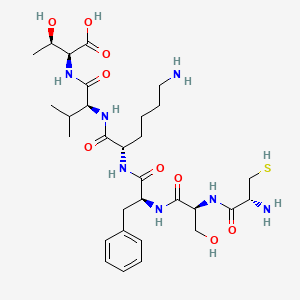
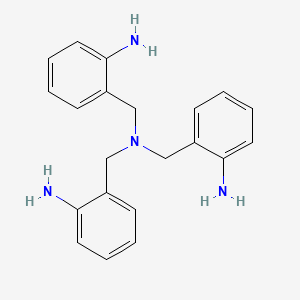
![2,3-Diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B12520802.png)
